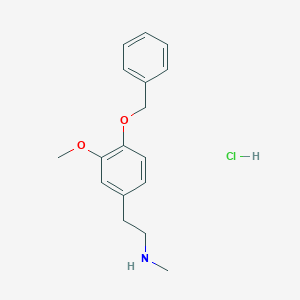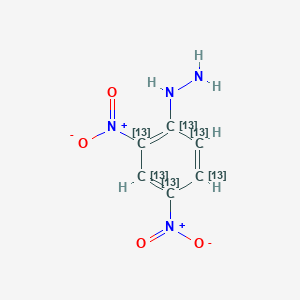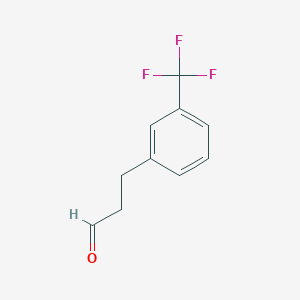
3-(Trifluoromethyl)benzenepropanal
Overview
Description
3-(Trifluoromethyl)benzenepropanal: is an organic compound with the molecular formula C10H9F3O and a molecular weight of 202.17 g/mol . It is an aromatic aldehyde characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a propanal group. This compound is a clear, colorless to pale yellow oily liquid with a density of approximately 1.192 g/cm³ and a boiling point of around 207.4°C .
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group can participate in various biochemical reactions, particularly in the trifluoromethylation of carbon-centered radical intermediates .
Cellular Effects
Compounds with trifluoromethyl groups have been shown to play important roles in pharmaceuticals and agrochemicals . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The trifluoromethyl group can participate in various biochemical reactions, particularly in the trifluoromethylation of carbon-centered radical intermediates . This suggests that 3-(Trifluoromethyl)benzenepropanal may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that the compound is an oil that is soluble in chloroform and should be stored at -20° C .
Metabolic Pathways
The trifluoromethyl group can participate in various biochemical reactions, particularly in the trifluoromethylation of carbon-centered radical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Trifluoromethyl)benzenepropanal can be synthesized through various methods. One common synthetic route involves the reaction of benzaldehyde with trifluoromethyl compounds under basic conditions. For instance, benzaldehyde can react with trifluoromethyl iodide in the presence of a base like sodium carbonate to yield this compound . The reaction typically requires heating and an inert solvent such as dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the reduction of 3-(trifluoromethyl)hydrocinnamic acid using reducing agents like lithium aluminum hydride in an inert solvent . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)benzenepropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-(Trifluoromethyl)benzoic acid.
Reduction: 3-(Trifluoromethyl)benzenepropanol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-(Trifluoromethyl)benzenepropanal is used as a building block in organic synthesis. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the synthesis of complex organic molecules.
Biology and Medicine: In medicinal chemistry, compounds containing trifluoromethyl groups are often explored for their potential pharmacological activities. This compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: This compound is also utilized in the production of agrochemicals and materials science. Its unique properties make it suitable for developing new materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)benzenepropanal largely depends on its application. In biological systems, the trifluoromethyl group can influence the compound’s interaction with molecular targets such as enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group can enhance binding affinity and selectivity towards specific targets . Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzyl alcohol
Comparison: 3-(Trifluoromethyl)benzenepropanal is unique due to the presence of both an aldehyde group and a trifluoromethyl group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 3-(trifluoromethyl)benzaldehyde lacks the propanal group, limiting its reactivity in certain synthetic applications. Similarly, 3-(trifluoromethyl)benzoic acid and 3-(trifluoromethyl)benzyl alcohol have different functional groups, which influence their chemical behavior and applications .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5-7H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCCHYPQHODSBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461591 | |
| Record name | 3-(Trifluoromethyl)benzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21172-41-8 | |
| Record name | 3-(Trifluoromethyl)benzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21172-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)benzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-(Trifluoromethyl)benzenepropanal a crucial intermediate in certain synthetic routes for Cinacalcet?
A1: this compound serves as a key building block in synthesizing Cinacalcet via a reductive amination strategy []. This aldehyde reacts with (R)-(+)-1-(1-naphthyl)ethylamine, readily forming an imine intermediate. Subsequent reduction of this imine yields Cinacalcet. This approach is particularly advantageous as it avoids the formation of an amide intermediate, potentially simplifying the synthetic pathway and improving overall yield.
Q2: Are there alternative synthetic routes to Cinacalcet that do not involve this compound?
A2: Yes, the research paper outlines several other strategies for Cinacalcet synthesis []. These include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
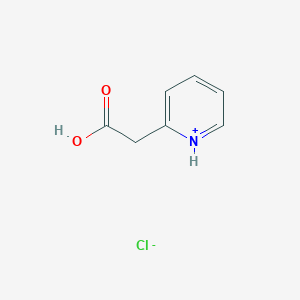
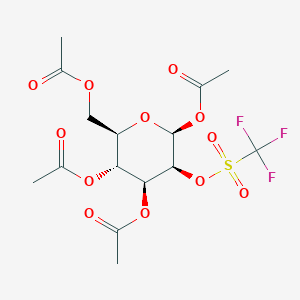
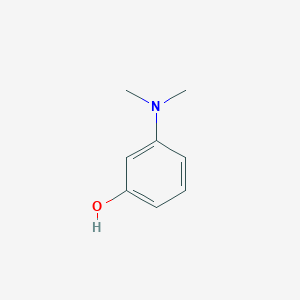
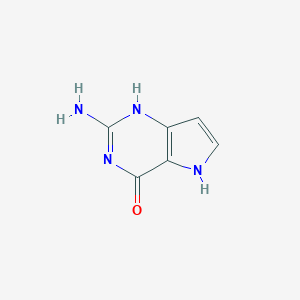
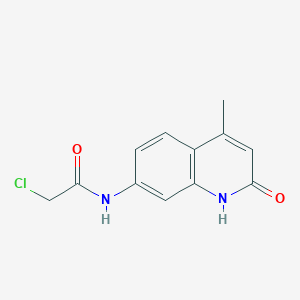
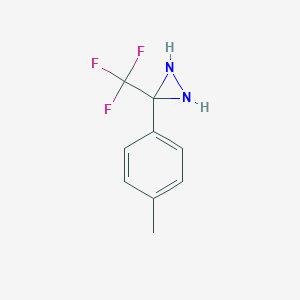
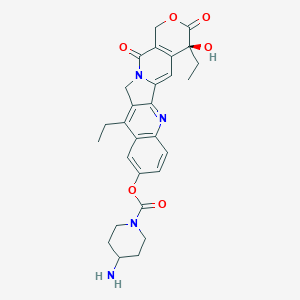
![3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24368.png)
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide](/img/structure/B24369.png)

